molecular formula C6H8O3 B3109229 (2-Oxocyclobutyl) acetate CAS No. 17082-62-1

(2-Oxocyclobutyl) acetate

Cat. No. B3109229
CAS RN: 17082-62-1
M. Wt: 128.13 g/mol
InChI Key: LOOXBKMHXPOMFV-UHFFFAOYSA-N
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Description

“(2-Oxocyclobutyl) acetate” is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of “(2-Oxocyclobutyl) acetate” consists of a four-membered cyclobutyl ring with an oxo group (a carbon double-bonded to an oxygen) and an acetate group .


Physical And Chemical Properties Analysis

“(2-Oxocyclobutyl) acetate” is predicted to have a boiling point of 85 °C under a pressure of 11 Torr . The density is predicted to be 1.16±0.1 g/cm3 .

Scientific Research Applications

Biosynthesis and Metabolism Studies

  • Biosynthesis in Bacteria : Research has shown that in certain bacteria like Chlorobium vibrioforme, compounds similar to (2-Oxocyclobutyl) acetate are biosynthesized. These studies used nuclear magnetic resonance spectroscopy to investigate the formation pathways of related oxoacids from labeled acetates, providing insights into microbial metabolic processes (Nesbakken, Kolsaker, & Ormerod, 1988).

Medical Imaging and Diagnostics

  • Myocardial Oxygen Consumption and Blood Flow Measurement : A study utilized a derivative of acetate, [1-Carbon-11]acetate, as a tracer in positron emission tomography (PET) for measuring myocardial oxygen consumption and blood flow in humans. This approach demonstrates the potential of acetate derivatives in advanced medical imaging techniques (Sun et al., 1998).

Safety and Hazards

“(2-Oxocyclobutyl) acetate” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of its vapors, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2-oxocyclobutyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)9-6-3-2-5(6)8/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOXBKMHXPOMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxocyclobutyl) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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